![molecular formula C10H11NO2 B3055905 (2-Ethoxyphenoxy)acetonitrile CAS No. 6781-16-4](/img/structure/B3055905.png)
(2-Ethoxyphenoxy)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of acetonitrile, a related compound, has been extensively studied . Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . An industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether, which is related to (2-Ethoxyphenoxy)acetonitrile, involves taking 2-ethoxyphenoxy and 1,2-dibromoethane as raw materials, under the existence of a phase-transfer catalyst, dropping a mild dilute aqueous alkali, and performing a substitution reaction .Molecular Structure Analysis
The molecular structure of (2-Ethoxyphenoxy)acetonitrile is characterized by a molecular weight of 177.20000, a density of 1.082g/cm3, a boiling point of 284.749ºC at 760 mmHg, and a flash point of 110.681ºC .Chemical Reactions Analysis
Acetonitrile, a related compound, has been used in various chemical reactions . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Ethoxyphenoxy)acetonitrile include a molecular weight of 177.20000, a density of 1.082g/cm3, a boiling point of 284.749ºC at 760 mmHg, and a flash point of 110.681ºC . Acetonitrile, a related compound, is a volatile, colorless liquid with a sweet, ether-like odor . It is infinitely soluble in water and readily miscible with ethanol, ether, acetone, chloroform, carbon tetrachloride, and ethylene chloride .Scientific Research Applications
Cyanomethylation Reactions
(2-Ethoxyphenoxy)acetonitrile: serves as a valuable synthon in organic synthesis. Its methyl proton can be deprotonated to form nucleophiles, and the nitrogen with lone pair electrons also acts as a nucleophile. Cleavage of the H₃C-CN bond generates •CN radicals. As a result, EPAN finds applications in cyanomethylation reactions, where it contributes to the introduction of cyano groups into various substrates .
Electrochemical Conversions
Due to its good conductivity and environmentally friendly features, EPAN has become a powerful tool for electrochemical conversions. Researchers have harnessed its properties to synthesize nitrogen-containing compounds or nitrile-containing compounds. Electrochemical methods offer sustainable and efficient pathways for EPAN-based transformations .
Organic Solvent
EPAN is commonly used as an organic solvent. Its high relative permittivity (εᵣ = 36) facilitates the dissociation of ion pairs into free ions. Its enrichment, low cost, and excellent solvent properties make it a popular choice in various organic synthesis processes .
Building Block for Tetrasubstituted Olefins
In the past decades, EPAN has been employed as a building block for tetrasubstituted olefins. These compounds play crucial roles in the construction of complex organic molecules. EPAN’s reactivity allows for efficient and selective transformations in this context .
Heterocyclic Synthesis
Researchers have explored EPAN’s potential in heterocyclic synthesis. By incorporating EPAN into reaction pathways, they can access diverse heterocyclic structures. These compounds find applications in pharmaceuticals, materials science, and other fields .
Amidation Reactions
Amidation reactions involve the conversion of carboxylic acids or their derivatives into amides. EPAN can participate in these reactions, leading to the formation of amide bonds. This application is particularly relevant in drug discovery and peptide chemistry .
Mechanism of Action
The mechanism of action of acetonitrile, a related compound, involves its use as a small polar molecule with a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
Safety and Hazards
The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
To prevent future acetonitrile shortages, R. Fehrmann at the Technical University of Denmark (Kongens Lyngby) recently developed a “green” synthesis of the solvent from ethanol- and ammonia-derived ethylamine . This development could potentially influence the production and availability of (2-Ethoxyphenoxy)acetonitrile in the future.
properties
IUPAC Name |
2-(2-ethoxyphenoxy)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLXLASOOYKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624283 | |
Record name | (2-Ethoxyphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenoxy)acetonitrile | |
CAS RN |
6781-16-4 | |
Record name | 2-(2-Ethoxyphenoxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6781-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethoxyphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetonitrile, (2-ethoxyphenoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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